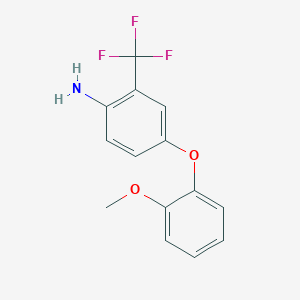

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group, a methoxyphenoxy group, and an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

Nitration of 2-Methoxyphenol: The starting material, 2-methoxyphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methoxy-4-nitrophenol.

Reduction of Nitro Group: The nitro group in 2-methoxy-4-nitrophenol is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2-methoxy-4-aminophenol.

Formation of this compound: The final step involves the reaction of 2-methoxy-4-aminophenol with 2-chloro-5-(trifluoromethyl)aniline under basic conditions, typically using potassium carbonate as the base, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The aniline moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: Formation of 4-(2-Hydroxyphenoxy)-2-(trifluoromethyl)aniline.

Reduction: Formation of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)cyclohexylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Building Block for Heterocycles

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline serves as a versatile building block in the synthesis of various bicyclic heterocycles. It is particularly useful in the formation of:

- Quinolines : Known for their pharmacological properties, quinolines are important in developing drugs with antimalarial and anticancer activities.

- Benzotriazoles and Benzimidazoles : These compounds exhibit significant biological activities, including antimicrobial and antifungal properties .

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound has been utilized in synthesizing APIs that demonstrate strong antitumor and antiviral activities. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resultant compounds, making them more effective in therapeutic applications .

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives synthesized from this compound. For instance, compounds derived from this aniline have shown promising results against various bacterial strains, indicating potential use as antibacterial agents .

2. Antidiabetic Research

Investigations into related derivatives have revealed their potential as α-amylase inhibitors, suggesting that compounds based on this structure could be explored for antidiabetic therapies. The ability to modulate enzyme activity is crucial for developing effective treatments for diabetes .

Material Science Applications

1. Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices has been studied to enhance thermal stability and chemical resistance. These polymers can be utilized in coatings, adhesives, and other materials requiring durability under harsh conditions .

2. Photovoltaic Materials

Research indicates that compounds like this compound can be integrated into organic photovoltaic systems to improve efficiency. The unique electronic properties conferred by the trifluoromethyl group can enhance charge transport within the material .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Hydroxyphenoxy)-2-(trifluoromethyl)aniline

- 4-(2-Methoxyphenoxy)-2-(methyl)aniline

- 4-(2-Methoxyphenoxy)-2-(difluoromethyl)aniline

Uniqueness

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various applications, particularly in the development of pharmaceuticals and advanced materials.

Actividad Biológica

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a compound characterized by its unique trifluoromethyl and methoxyphenoxy groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, synthesis methods, and mechanisms of action based on various studies.

- Molecular Formula : C₁₄H₁₂F₃NO₂

- Molecular Weight : 283.25 g/mol

- CAS Number : 946741-20-4

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The specific mechanisms are thought to involve disruption of bacterial cell membranes or interference with metabolic pathways, although detailed mechanistic studies are still needed to elucidate these interactions fully.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including HeLa cells. The observed IC50 values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity. For example, one study reported that related compounds with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Cellular Interaction : The compound may interact with specific enzymes or receptors within cells, modulating biochemical pathways critical for cell survival and proliferation.

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets .

- Cell Cycle Disruption : Some studies suggest that it may induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly at the G2/M phase .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : Utilizing methoxyphenol derivatives and trifluoromethyl anilines under controlled conditions.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to traditional synthesis techniques .

Case Studies

-

Anticancer Activity Study : A recent study explored the effects of various derivatives of aniline on cancer cell lines. The results indicated that modifications in the methoxy group position significantly influenced biological activity, with some derivatives demonstrating higher potency than others .

Compound IC50 (nM) Cell Line This compound 150 HeLa Related Compound A 90 HeLa Related Compound B 200 MCF-7 - Antimicrobial Evaluation : In another case study, this compound was tested against Gram-positive and Gram-negative bacteria. It showed a significant reduction in bacterial viability compared to control groups, indicating its potential as a novel antimicrobial agent.

Propiedades

IUPAC Name |

4-(2-methoxyphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-9-6-7-11(18)10(8-9)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGSKKBMPZFYCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.